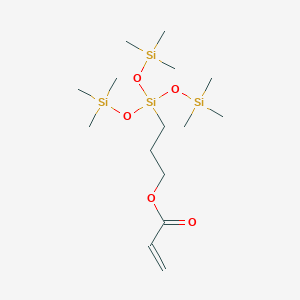
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a silicon-based monomer that can be utilized in the synthesis of copolymers with unique properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar organosiloxane-acrylate copolymers and related monomers, which can be extrapolated to understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related organosiloxane-acrylate copolymers involves novel monomers such as 3-(triethoxysilyl)propyl and 3-(tri-2-propoxysily)propyl methacrylates, which are synthesized through an acid-catalyzed alcohol exchange reaction. These monomers have slower hydrolysis rates compared to 3-(trimethoxysilyl)propyl methacrylate, which could be relevant when considering the stability and reactivity of the compound of interest .
Molecular Structure Analysis
The molecular structure of organosiloxane-acrylate copolymers is characterized using techniques such as NMR and GC for the monomers, and IR and DSC for the copolymers. These methods help in understanding the conversion of monomers to copolymers and the role of silicone-based chain segments in the final polymer properties .
Chemical Reactions Analysis
The reactivity of similar monomers, such as α-trimethylsilyl acrylic acid and its methyl ester, has been studied. These monomers exhibit difficulty in polymerizing through free radical mechanisms due to the steric hindrance provided by the α-trimethylsilyl group. However, they can form solid copolymers with styrene, indicating that the compound may also have specific reactivity patterns when copolymerized with other monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of copolymers derived from monomers like 3-(trimethoxysilyl)propyl methacrylate are studied using FT-IR, DSC, and TGA. These copolymers exhibit different thermal properties and compositions, which are determined through elemental analysis. The reactivity ratios of the monomers in copolymerization are also calculated, providing insights into the sequence distribution and microstructure of the copolymers . This information is crucial for predicting the behavior of the compound of interest when used in similar copolymerization reactions.
Applications De Recherche Scientifique
-
Scientific Field : Material Science
- Application Summary : This compound is used in the synthesis of epoxy-functional siloxane monomers and oligomers .
- Results or Outcomes : The results of these syntheses are new materials with potential applications in various fields. The specific outcomes depend on the exact nature of the experiments conducted .
-
Scientific Field : Nanotechnology
- Application Summary : This compound is used as a precursor to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .
- Methods of Application : The compound is introduced into a PECVD chamber, where it is exposed to a plasma. The plasma causes the compound to decompose and deposit onto a substrate, forming a thin film .
- Results or Outcomes : The result is a nanostructured organosilicon polymer film. The specific properties of the film (such as its thickness, roughness, and chemical composition) can be controlled by adjusting the parameters of the PECVD process .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propriétés
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAWVJOPQUAMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431353 |
Source


|
| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate | |
CAS RN |
17096-12-7 |
Source


|
| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

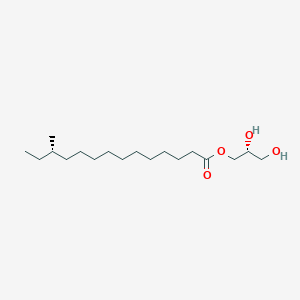
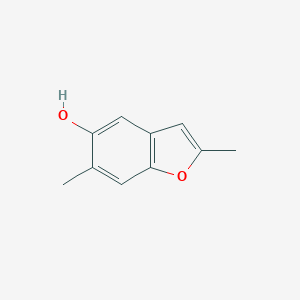
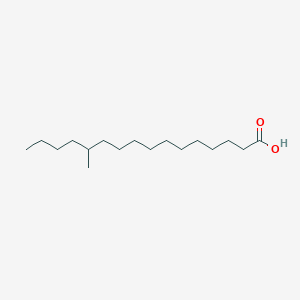
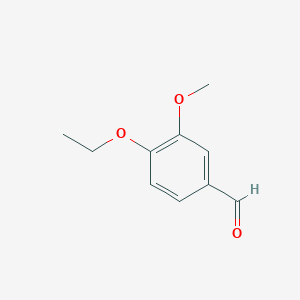
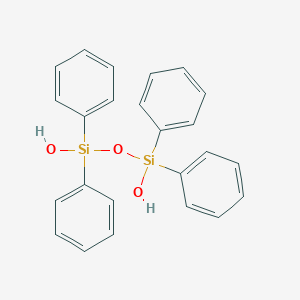
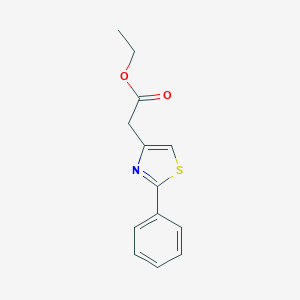
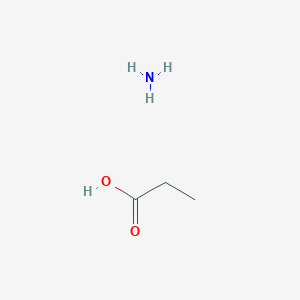
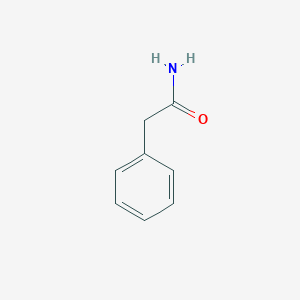
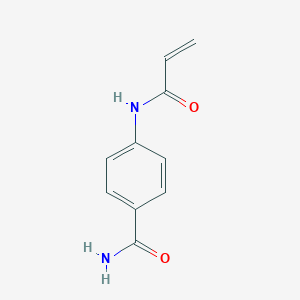
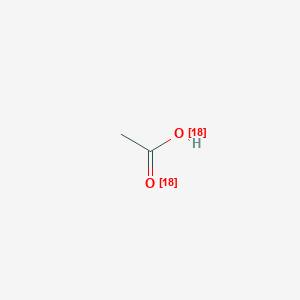
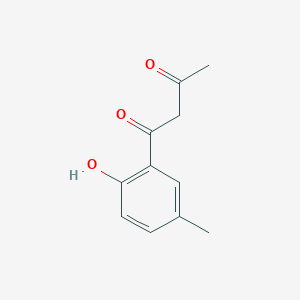
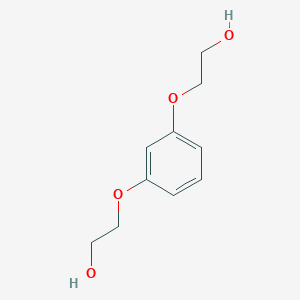
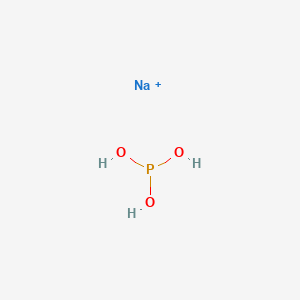
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)